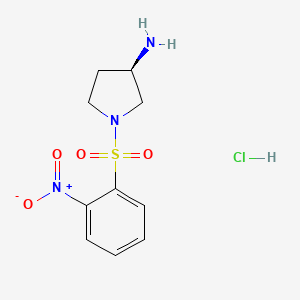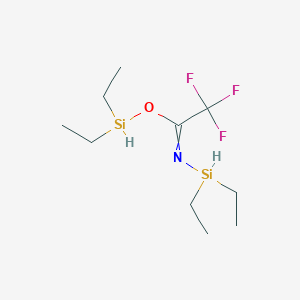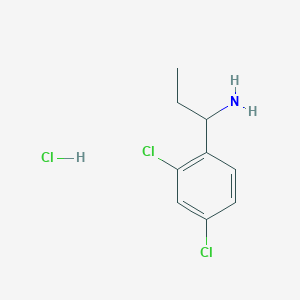
1-(2,4-Dichlorophenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12Cl3N. It is a derivative of phenylpropanamine and is characterized by the presence of two chlorine atoms attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with nitroethane to form 2,4-dichloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(2,4-Dichlorophenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl) .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorophenylacetone.
Reduction: Formation of 1-(2,4-dichlorophenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)propan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride
- 1-(4-(Dimethylamino)phenyl)propan-1-one
- 1-(2,4-Dichlorophenyl)propan-2-amine
Comparison: 1-(2,4-Dichlorophenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H12Cl3N |
|---|---|
Molecular Weight |
240.6 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H |
InChI Key |
AMHRMUOVVZIVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Cl)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


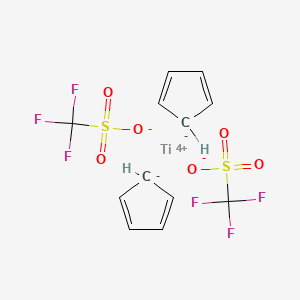

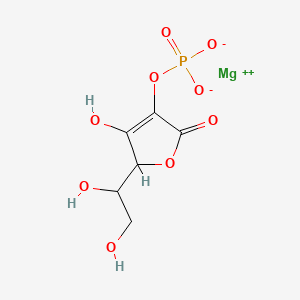
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid](/img/structure/B12514611.png)
![N~1~-[(2,5-Dibromothiophen-3-yl)methyl]-N~1~,N~2~,N~2~-trimethylethane-1,2-diamine](/img/structure/B12514615.png)

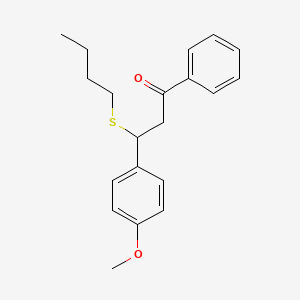


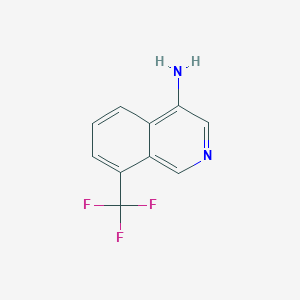
![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
![Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-](/img/structure/B12514674.png)
